Cas no 49620-01-1 (Murrayazolinine)

Murrayazolinine structure
Productnaam:Murrayazolinine
Murrayazolinine Chemische en fysische eigenschappen
Naam en identificatie
-
- Murrayazolinine
- 49620-01-1
- 1,2,3,4,5,13-Hexahydro-a,a,5,7-tetramethyl-1,5-methanooxocino[3,2-a]carbazole-2-methanol, 9CI
- DTXSID101317047
- 2-Heptadecyl-5,6-dihydro-4,6,6-trimethyl-4H-1,3-Oxazine
- 2-(13,16-dimethyl-15-oxa-4-azapentacyclo(14.3.1.02,14.03,11.05,10)icosa-2(14),3(11),5,7,9,12-hexaen-19-yl)propan-2-ol
- 2-(13,16-dimethyl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5,7,9,12-hexaen-19-yl)propan-2-ol
-
- Inchi: InChI=1S/C23H27NO2/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,26-21(13)19)10-9-17(16)22(2,3)25/h5-8,11,16-17,24-25H,9-10,12H2,1-4H3
- InChI-sleutel: VAFPWCIGDGFJNB-UHFFFAOYSA-N
- LACHT: CC1=CC2=C(C3=C1OC4(CCC(C3C4)C(C)(C)O)C)NC5=CC=CC=C52
Berekende eigenschappen
- Exacte massa: 349.204179104g/mol
- Monoisotopische massa: 349.204179104g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 1
- Complexiteit: 562
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 45.2Ų
- XLogP3: 4.8
Murrayazolinine Gerelateerde literatuur
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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